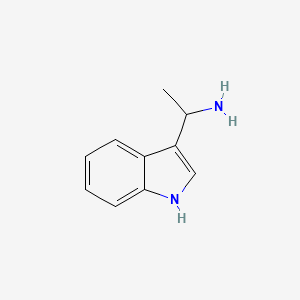

1-(1H-indol-3-yl)ethanamine

Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of 1-(1H-Indol-3-yl)ethanamine is built upon the fundamental indole scaffold, which consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic system with distinctive electronic properties. The indole nucleus serves as the core structural framework, with the ethylamine side chain attached at the 3-position, a substitution pattern that is characteristic of many biologically active tryptamine derivatives. The ethylamine side chain features a crucial methyl substitution at the alpha carbon, transforming the primary amine of tryptamine into a secondary amine configuration. This alpha-methylation represents a key structural distinction that significantly impacts the compound's conformational flexibility and receptor binding characteristics.

The functional group analysis reveals several important molecular features that contribute to the compound's chemical behavior. The indole nitrogen at position 1 maintains its characteristic weakly basic properties, with the electron-rich aromatic system contributing to the overall electronic density distribution throughout the molecule. The primary amine group (-NH2) attached to the alpha-methylated carbon exhibits typical aliphatic amine properties, including hydrogen bonding capability and protonation under physiological conditions. The aromatic indole system provides significant pi-electron density, particularly at the 3-position where the side chain attachment occurs, creating a region of enhanced nucleophilicity that influences chemical reactivity patterns.

Structural data analysis indicates that the compound adopts specific three-dimensional conformations that optimize intramolecular interactions between the aromatic indole system and the aliphatic side chain. The SMILES notation CC(C1=CNC2=CC=CC=C21)N accurately represents the connectivity pattern, while the InChI key VBNMNLNTLNOVIT-UHFFFAOYSA-N provides a unique structural identifier for database searches and computational studies. The molecular geometry allows for rotation around the C3-C bond connecting the indole ring to the side chain, providing conformational flexibility that contributes to the compound's ability to interact with various biological targets.

Comparative Analysis with Tryptamine Derivatives

A comprehensive comparative analysis of this compound with related tryptamine derivatives reveals significant structural and functional differences that impact biological activity and chemical properties. The most fundamental comparison involves tryptamine itself, which bears the molecular formula C10H12N2 but lacks the alpha-methyl substitution present in this compound. This structural difference is critical, as the alpha-methylation provides protection against monoamine oxidase degradation, fundamentally altering the compound's metabolic stability and biological persistence.

When compared to α-methyltryptamine, both compounds share the alpha-methyl substitution pattern, but α-methyltryptamine has gained recognition as a psychedelic compound with significant serotonin receptor activity. The structural similarity between these compounds suggests potential overlap in their receptor binding profiles, particularly regarding serotonin receptor interactions. α-methyltryptamine demonstrates potent activity as a serotonin releasing agent with EC50 values ranging from 22-68 nanomolar for serotonin release, indicating the significant biological potential of alpha-methylated tryptamine derivatives.

The comparison with N-methyltryptamine reveals another important structural variant where methylation occurs at the terminal nitrogen rather than the alpha carbon. N-methyltryptamine exhibits potent serotonin 5-HT2A receptor agonism with an EC50 value of 50.7 nanomolar and Emax of 96%, demonstrating full agonist activity. This contrasts with the alpha-methylated pattern of this compound, suggesting different receptor binding mechanisms and biological effects based on the specific position of methylation.

| Compound | Molecular Formula | Methylation Pattern | Serotonin Release EC50 (nM) | 5-HT2A Receptor EC50 (nM) |

|---|---|---|---|---|

| Tryptamine | C10H12N2 | None | 33 | 7.4 |

| This compound | C10H12N2 | Alpha-carbon | Not determined | Not determined |

| α-Methyltryptamine | C11H14N2 | Alpha-carbon | 22-68 | 23 |

| N-Methyltryptamine | C11H14N2 | Terminal nitrogen | 22.4 | 50.7 |

| N,N-Dimethyltryptamine | C12H16N2 | Both nitrogens | 114 | 38 |

Further analysis includes N,N-dimethyltryptamine, which features dimethylation at the terminal nitrogen position. This compound shows reduced serotonin releasing activity (EC50 = 114 nM) compared to mono-methylated variants, suggesting that the degree and position of methylation significantly influences biological activity patterns. The structural data demonstrate that this compound occupies a unique position within the tryptamine family due to its specific alpha-methylation pattern, which may confer distinct pharmacological properties compared to nitrogen-methylated analogs.

Tautomeric Forms and Electronic Configuration

The tautomeric behavior and electronic configuration of this compound are governed by the fundamental electronic properties of the indole nucleus and the specific substitution pattern of the ethylamine side chain. The indole ring system exhibits characteristic tautomeric equilibria, particularly involving proton migration between nitrogen atoms and adjacent carbon centers. Recent analytical investigations of related indole compounds have demonstrated that tautomeric forms can exist in different equilibrium states depending on solvent conditions, pH, and temperature, with significant implications for biological activity and chemical reactivity.

The electronic configuration of the indole nucleus in this compound is characterized by extensive pi-electron delocalization across the bicyclic aromatic system. Computational studies using density functional theory methods have revealed that the frontier molecular orbitals of indole derivatives are significantly influenced by substituent effects, with electron-donating groups at the 3-position affecting the overall electronic distribution. The ethylamine side chain with alpha-methylation provides both steric and electronic influences that modulate the indole ring's reactivity patterns and conformational preferences.

The tautomeric equilibrium in indole systems typically involves the migration of the pyrrole nitrogen proton, creating different electronic resonance structures that can impact chemical reactivity and biological interactions. For this compound, the presence of the electron-rich ethylamine side chain at the 3-position influences this tautomeric behavior by providing additional electronic density to the aromatic system. Studies of indole-3-pyruvate have demonstrated that indole derivatives can exist in keto and enol tautomeric forms with drastically different ratios in different solvents, suggesting that environmental conditions significantly influence tautomeric equilibria.

| Tautomeric Form | Electronic Configuration | Stability Factor | Solvent Dependence |

|---|---|---|---|

| 1H-Indole form | Normal aromatic system | Standard reference | Baseline |

| 2H-Indole form | Altered nitrogen position | Generally less stable | Minimal occurrence |

| Enol-like forms | Modified side chain | Variable | Significant |

| Keto-like forms | Carbonyl character | Context dependent | High sensitivity |

The alpha-methylation of the ethylamine side chain introduces additional complexity to the electronic configuration through hyperconjugation effects and steric interactions. These electronic modifications can influence the compound's interaction with biological targets and its overall chemical stability. The electron-donating nature of the methyl group enhances the electron density at the alpha carbon, potentially affecting the compound's ability to undergo metabolic transformations and interact with enzyme active sites. Furthermore, the specific electronic configuration contributes to the compound's resistance to monoamine oxidase degradation, a property that distinguishes alpha-methylated tryptamines from their unsubstituted counterparts.

Properties

IUPAC Name |

1-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNMNLNTLNOVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388485 | |

| Record name | 1-(1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19955-83-0 | |

| Record name | 1-(1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

One of the most common and efficient methods to prepare 1-(1H-indol-3-yl)ethanamine is via reductive amination of indole-3-acetaldehyde with ammonia or amine sources. This method typically employs a carbonyl compound (indole-3-acetaldehyde) and ammonium formate or other reducing agents in the presence of a catalyst.

Procedure Details

- A carbonyl compound (0.2 mmol) is mixed with an internal standard (e.g., 1,3,5-trimethoxybenzene) and an iridium catalyst such as [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (1 mol%) in methanol.

- Ammonium formate (10 equivalents) is added as the reducing agent.

- The reaction is stirred at 37 °C for 15 hours.

- The crude mixture is analyzed by ^1H NMR for yield quantification.

Yield and Efficiency

- Average yields reported are around 20% under these conditions.

- The reaction is chemoselective and mild, preserving the indole ring integrity.

| Parameter | Value |

|---|---|

| Catalyst | [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (1 mol%) |

| Reducing agent | Ammonium formate (10 equiv.) |

| Solvent | Methanol |

| Temperature | 37 °C |

| Reaction time | 15 hours |

| Yield | ~20% |

Reference: Nguyen et al., Tetrahedron Letters, 2020

Reduction of 3-((E)-2-Nitrovinyl)-1H-indole

Method Overview

Another synthetic route involves the reduction of 3-((E)-2-nitrovinyl)-1H-indole to this compound using lithium aluminum hydride (LiAlH4).

Procedure Details

- 3-((E)-2-nitrovinyl)-1H-indole is dissolved in tetrahydrofuran (THF).

- LiAlH4 is added in excess (approximately 5 equivalents).

- The mixture is stirred at 85 °C for 10 hours under nitrogen atmosphere.

- After completion, the reaction is quenched carefully with water and sodium hydroxide solution.

- The product is extracted, dried, and purified by silica gel column chromatography.

Yield and Purification

- The crude product is purified using silica gel chromatography with 70% ethyl acetate in hexane as eluent.

- Yields reported are moderate to good, with the product obtained as a solid.

| Parameter | Value |

|---|---|

| Starting material | 3-((E)-2-nitrovinyl)-1H-indole |

| Reducing agent | LiAlH4 (excess) |

| Solvent | THF |

| Temperature | 85 °C |

| Reaction time | 10 hours |

| Purification | Silica gel chromatography |

| Yield | Moderate to good |

Reference: Der Pharma Chemica, 2016

Condensation with Isothiocyanates to Form Thiourea Derivatives

Method Overview

This compound can be synthesized as an intermediate or used directly in condensation reactions with isothiocyanates to form thiourea derivatives, which are biologically active compounds.

Procedure Details

- This compound is reacted with various isothiocyanates under mild conditions.

- The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate.

- The products are isolated and purified for further biological evaluation.

Significance

- This method is more relevant for derivatization but confirms the availability and reactivity of this compound.

- It demonstrates the compound’s utility as a building block in medicinal chemistry.

Reference: Molecules, 2018

Synthesis via Nucleophilic Addition to Nitrones

Method Overview

A series of this compound derivatives have been synthesized by nucleophilic addition of indoles to nitrones, followed by reduction steps.

Procedure Details

- Indole derivatives are reacted with nitrones to form intermediate adducts.

- Subsequent reduction yields the ethanamine derivatives.

- Halogenation at position 5 of the indole ring enhances biological activity.

Biological Relevance

- These derivatives have been evaluated for antibacterial activity, particularly as inhibitors of the NorA efflux pump in Staphylococcus aureus.

- The synthetic route allows for structural diversity and optimization.

| Step | Description |

|---|---|

| Starting materials | Indoles and nitrones |

| Reaction type | Nucleophilic addition |

| Follow-up step | Reduction |

| Functionalization | Halogenation at indole C-5 |

| Application | Antibacterial agents |

Reference: Burchak et al., ScienceDirect, 2011; Scite.ai, 2024

Summary Table of Preparation Methods

Research Findings and Notes

- The reductive amination method is favored for its mild conditions and selectivity but may have moderate yields.

- LiAlH4 reduction is a classical approach providing good yields but requires careful handling due to the reactivity of LiAlH4.

- The nucleophilic addition to nitrones followed by reduction allows for the synthesis of a broad range of derivatives with enhanced biological activities, especially as antibacterial agents targeting efflux pumps.

- Condensation reactions with isothiocyanates highlight the versatility of this compound as a synthetic intermediate.

- Structural modifications at the indole ring, especially halogenation at position 5, significantly influence biological activity and can be incorporated during synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Substitution: It can undergo electrophilic substitution reactions, particularly at the indole ring, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.

Reduction: 1-(1H-indol-3-yl)ethanol.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Pharmacological Applications

Neurotransmitter Modulation

1-(1H-indol-3-yl)ethanamine acts as a ligand for several receptors in the central nervous system, notably serotonin receptors (5-HT receptors) and trace amine-associated receptors (TAARs). Its interaction with these receptors is crucial for understanding its role in mood regulation, cognition, and sleep patterns. Research indicates that it may influence neurotransmitter systems involved in various psychiatric conditions, making it a candidate for further pharmacological studies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against resistant bacterial strains. For instance, derivatives of this compound have been shown to restore the antibacterial activity of ciprofloxacin against Staphylococcus aureus by inhibiting the NorA efflux pump. This suggests that these compounds could be developed into novel antibiotics to combat resistant infections .

Antileishmanial Properties

A study on hydrophilic derivatives of this compound revealed their potential as antileishmanial agents with low cytotoxicity to human cells. The most promising compounds demonstrated significant efficacy against Leishmania infantum, indicating that this class of compounds could serve as a new starting point for drug development against leishmaniasis .

Chemical Synthesis and Derivatives

The synthesis of this compound involves straightforward chemical modifications that yield various derivatives with enhanced biological activities. Structure-activity relationship studies have identified specific modifications that improve the efficacy and selectivity of these compounds against targeted pathogens or receptors .

Table 1: Summary of Synthesized Derivatives and Their Activities

| Compound Name | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| Compound 1 | Antibacterial | 0.5 | Inhibits NorA efflux pump |

| Compound 2 | Antileishmanial | 2.7 | Effective against L. infantum |

| Compound 3 | Neurotransmitter modulator | - | Potential antidepressant effects |

Cosmetic Applications

The structural properties of this compound also lend themselves to applications in cosmetic formulations. Its ability to interact with skin receptors suggests potential benefits in enhancing skin health and appearance. Research into its incorporation into topical formulations has shown promise in improving skin hydration and reducing irritation .

Research Methodologies

Studies involving this compound utilize various methodologies, including:

- In vitro assays to evaluate antimicrobial and cytotoxic effects.

- In vivo models for assessing therapeutic efficacy against diseases like leishmaniasis.

- Molecular docking studies to explore interactions with neurotransmitter receptors.

Mechanism of Action

1-(1H-indol-3-yl)ethanamine exerts its effects primarily through its role as a precursor to neurotransmitters. It is converted into serotonin and melatonin, which are involved in regulating mood, sleep, and other physiological processes. The compound interacts with various receptors in the brain, including serotonin receptors, to modulate neurotransmission and influence behavior .

Comparison with Similar Compounds

Bis-Indolic Derivatives (e.g., 1-(1H-Indol-3′-yl)-1,2-diaminoethane)

- Structural Differences: Bis-indole scaffolds with a diaminoethane linker instead of ethylamine.

- Activity : MICs of 8–32 mg/L against S. aureus, comparable to 1-(1H-indol-3-yl)ethanamine derivatives. However, bis-indoles with bulky substituents showed reduced solubility and higher cytotoxicity .

- Mechanism: Dual action as antibacterial agents and NorA efflux pump inhibitors, similar to optimized this compound derivatives .

Thiazole-Containing Derivatives (e.g., 2-(1H-Indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)ethanamine)

β-Carboline Hybrids (e.g., 1-(1-(p-Chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(1H-indol-3-yl)ethanamine)

- Structural Differences : Integration of β-carboline or triazole moieties via click chemistry .

- Activity: Anticancer: IC₅₀ values of 0.5–10 µM against hepatocarcinoma and breast cancer cell lines. Antibacterial: Limited direct activity but synergistic effects observed with conventional antibiotics .

- Mechanism : Intercalation into DNA and inhibition of topoisomerases.

DPIE Derivatives (2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine)

- Structural Differences : Addition of diphenyl groups at the indole 1- and 2-positions.

- Activity : Preliminary data suggest antiproliferative activity, but antibacterial efficacy remains uncharacterized .

- Mechanism: Unknown; structural rigidity may limit membrane penetration compared to this compound .

Data Tables

Table 1: Antibacterial Activity Comparison

Table 2: Structural and Functional Attributes

Discussion of Key Findings

Mechanistic Superiority: this compound derivatives uniquely combine direct antibacterial activity (MICs ≤16 mg/L) with NorA efflux pump inhibition, a dual mechanism absent in thiazole or β-carboline analogs .

Structural Flexibility : Adding heterocycles (e.g., thiazoles) broadens antimicrobial spectrum but compromises MRSA potency. Conversely, β-carboline hybrids shift the focus to anticancer applications .

Toxicity Profile : this compound exhibits lower cytotoxicity (IC₅₀ >100 µM) compared to bis-indoles (IC₅₀ 10–50 µM), making it safer for therapeutic development .

Biological Activity

1-(1H-indol-3-yl)ethanamine, commonly known as tryptamine, is a biogenic amine that exhibits a wide range of biological activities primarily due to its structural similarities to serotonin and other neurotransmitters. This compound plays significant roles in various biochemical pathways and has garnered interest for its potential therapeutic applications.

Chemical Structure and Properties

This compound features an indole structure, which consists of a fused benzene and pyrrole ring, along with an ethanamine side chain. This unique structure allows for interactions with various receptors in the central nervous system, including:

- Serotonin receptors (5-HT receptors)

- Trace amine-associated receptors (TAARs)

These interactions are crucial for its biological activity, influencing mood regulation, sleep patterns, and cognitive functions.

1. Neurotransmitter Modulation

Tryptamine acts as a precursor to several important neurotransmitters, notably serotonin and melatonin. Its role in neurotransmitter pathways makes it a valuable compound in neuroscience research. Studies have shown that tryptamine can influence:

- Mood regulation : It may help alleviate symptoms of depression and anxiety by modulating serotonin levels.

- Cognitive functions : Its interaction with serotonin receptors can affect learning and memory processes.

2. Antimicrobial Properties

Recent research has identified derivatives of this compound as potential antimicrobial agents. A study synthesized 37 derivatives that were evaluated for their activity against Staphylococcus aureus, particularly focusing on their ability to inhibit the NorA efflux pump, which contributes to antibiotic resistance:

| Compound Name | Structure Type | Activity |

|---|---|---|

| (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide | Indole derivative | Fourfold decrease in ciprofloxacin MIC against resistant strains |

| tert-butyl (2-(3-hydroxyureido)-2-(1H-indol-3-yl)ethyl)carbamate | Novel antibacterial | Non-toxic to human cells |

These findings suggest that certain derivatives not only possess intrinsic antibacterial properties but also enhance the efficacy of existing antibiotics against resistant strains .

3. Antileishmanial Activity

In vitro studies have demonstrated that some derivatives of this compound exhibit significant antileishmanial activity against Leishmania infantum. For instance, compound 1h showed an IC50 value lower than 10 μM with a selectivity index comparable to miltefosine, indicating potential as a new treatment option for leishmaniasis .

Study on Antimicrobial Efficacy

In a study published in ChemMedChem, researchers synthesized various this compound derivatives and assessed their ability to restore the activity of ciprofloxacin against resistant S. aureus strains. The most effective compounds were found to significantly lower the minimum inhibitory concentration (MIC) of ciprofloxacin, demonstrating their potential as efflux pump inhibitors .

Neuropharmacological Effects

Another study explored the neuropharmacological effects of tryptamine derivatives on serotonin receptors. The results indicated that specific modifications to the indole structure could enhance receptor binding affinity and selectivity, potentially leading to new antidepressant therapies .

Q & A

(Basic) What are the most efficient synthetic routes for 1-(1H-indol-3-yl)ethanamine, and what are their respective yields?

Answer:

The synthesis of this compound (tryptamine) can be achieved via:

- Reduction of 3-(2-nitroethyl)indole : This method yields ~95% product under optimized conditions, making it highly efficient .

- Hydrolysis of indole-3-acetonitrile : Provides ~73% yield, though scalability may require further optimization .

| Method | Yield | Key Considerations |

|---|---|---|

| 3-(2-Nitroethyl)indole reduction | 95% | Requires careful handling of reducing agents. |

| Indole-3-acetonitrile hydrolysis | 73% | Cost-effective but lower yield. |

(Advanced) How can enantiomeric purity of this compound derivatives be ensured during synthesis?

Answer:

Enantiomeric purity is critical for structure-activity studies. Key methodologies include:

- Semi-preparative chiral SFC : Separates enantiomers of indole derivatives with >96% enantiomeric excess (ee) .

- Asymmetric synthesis : Chiral catalysts or enzymes can minimize racemization during key steps.

- Validation : Polarimetry or chiral HPLC coupled with mass spectrometry ensures purity .

(Basic) What analytical techniques are recommended for characterizing this compound?

Answer:

Standard protocols involve:

- NMR spectroscopy : For structural elucidation (e.g., indole ring protons at δ 6.8–7.7 ppm) .

- UV-Vis spectroscopy : λmax at 220 nm, useful for quantification .

- HPLC : Purity assessment (≥98% purity achievable via gradient elution) .

(Advanced) How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Answer:

Discrepancies may arise from:

- Purity variations : Impurities >2% can skew results; use HPLC-validated samples .

- Assay conditions : MIC (Minimum Inhibitory Concentration) values for Staphylococcus aureus vary with culture media .

- Structural modifications : Bis-indole derivatives (e.g., this compound units) show enhanced antibacterial activity compared to monomers .

(Basic) What safety precautions are essential when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation .

- First aid : Immediate flushing with water for eye/skin contact; seek medical attention for ingestion .

(Advanced) How do structural modifications (e.g., alkylation) impact the biological activity of this compound?

Answer:

- N-Methylation : Derivatives like α-Methyltryptamine (AMT) exhibit altered receptor binding; AMT shows hallucinogenic properties due to serotonin receptor modulation .

- Bis-indole derivatives : Compounds with dual indole units demonstrate potent antibacterial activity (MIC ≤1 µg/mL against S. aureus) .

(Basic) What are the storage conditions for this compound to ensure long-term stability?

Answer:

- Temperature : Store at -20°C in airtight containers .

- Stability : ≥5 years under recommended conditions .

(Advanced) How can researchers optimize the solubility of this compound for in vitro assays?

Answer:

- Solubility enhancers : Use DMSO (≤0.1% v/v) or cyclodextrins .

- pH adjustment : Solubility increases in acidic buffers (pH <5) due to protonation of the amine group .

(Basic) What are the key applications of this compound in medicinal chemistry?

Answer:

- Drug discovery : Precursor for hallucinogens (e.g., DMT analogs) and antimicrobial agents .

- Neuroscience : Serotonergic system studies due to structural similarity to serotonin .

(Advanced) What methodologies are used to assess the cytotoxicity of this compound derivatives?

Answer:

- Cell viability assays : MTT or resazurin-based assays on mammalian cell lines (e.g., HEK293) .

- IC50 determination : Dose-response curves for lead compounds (e.g., bis-indoles show IC50 values >100 µM in cytotoxicity screens) .

(Basic) How can researchers validate the identity of synthesized this compound?

Answer:

- Mass spectrometry : Confirm molecular ion peak at m/z 160.220 (C10H12N2) .

- FT-IR spectroscopy : Detect NH2 stretching vibrations at ~3350 cm<sup>-1</sup> .

(Advanced) What strategies mitigate racemization during the synthesis of chiral this compound analogs?

Answer:

- Low-temperature reactions : Minimize thermal racemization .

- Chiral auxiliaries : Temporarily stabilize stereocenters during synthesis .

(Basic) What regulatory considerations apply to this compound in research settings?

Answer:

- Controlled substance laws : Derivatives like α-Methyltryptamine may require DEA licenses .

- Safety protocols : Follow OSHA GHS guidelines for handling irritants (e.g., H315, H319 classifications for analogs) .

(Advanced) How do computational models aid in designing this compound-based therapeutics?

Answer:

- Molecular docking : Predict binding affinity to serotonin receptors (e.g., 5-HT2A) .

- QSAR studies : Correlate substituent effects (e.g., N-alkyl chain length) with antibacterial activity .

(Basic) What are the ecological disposal guidelines for this compound waste?

Answer:

- Waste treatment : Dispose via licensed facilities adhering to EPA guidelines .

- Neutralization : Acidic hydrolysis (pH <3) degrades the compound prior to disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.